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Abstract

TRC-19 is a potent and selective inhibitor of Toxoplasma gondii dihydrofolate reductase
(TgDHFR), an essential enzyme for the parasite's survival.[1][2] Its chemical name is 5-(4-
([1,1'-biphenyl]-3-yl)piperazin-1-yl)pyrimidine-2,4-diamine.[1] This guide provides an in-depth
overview of the chemical synthesis pathway for TRC-19, based on methodologies reported in
the scientific literature. The synthesis involves a two-step process commencing with a
nucleophilic aromatic substitution to form a key piperazinylpyrimidine intermediate, followed by
a Suzuki coupling reaction to introduce the biphenyl moiety. This document details the
experimental protocols, presents quantitative data in a structured format, and includes
visualizations of the synthesis pathway and experimental workflows to facilitate understanding
and replication.

Overview of the Synthetic Pathway

The synthesis of TRC-19 is accomplished through a convergent synthesis strategy. The core of
the molecule is constructed by first coupling 5-bromopyrimidine-2,4-diamine with 1-(3-
bromophenyl)piperazine. The resulting intermediate, 5-(4-(3-bromophenyl)piperazin-1-
yl)pyrimidine-2,4-diamine, then undergoes a palladium-catalyzed Suzuki-Miyaura cross-
coupling reaction with phenylboronic acid to yield the final product, TRC-19.
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Figure 1: Overall synthetic pathway for TRC-19.

Experimental Protocols
Synthesis of 5-(4-(3-bromophenyl)piperazin-1-
yl)pyrimidine-2,4-diamine (Key Intermediate)

This procedure outlines the formation of the key intermediate through a nucleophilic aromatic

substitution reaction.

Experimental Workflow:
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Figure 2: Workflow for the synthesis of the key intermediate.
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Detailed Methodology:

e To a solution of 5-bromopyrimidine-2,4-diamine (1.0 eq) in a mixture of toluene and 1,4-
dioxane (1:1, v/v) is added 1-(3-bromophenyl)piperazine (1.1 eq).

e XPhos Pd G3 (0.05 eq) and sodium tert-butoxide (2.0 eq) are subsequently added to the
reaction mixture.

e The resulting suspension is heated to 100 °C and stirred for 16 hours.

e Upon completion, the reaction is cooled to room temperature and quenched by the addition
of water.

o The aqueous layer is extracted with ethyl acetate.

o The combined organic layers are dried over anhydrous sodium sulfate, filtered, and
concentrated under reduced pressure.

e The crude product is purified by flash column chromatography on silica gel, eluting with a
gradient of dichloromethane and methanol to afford the desired product.

Synthesis of TRC-19 (5-(4-([1,1'-biphenyl]-3-yl)piperazin-
1-yl)pyrimidine-2,4-diamine)

The final step involves a Suzuki-Miyaura cross-coupling reaction to form the biphenyl moiety of
TRC-19.

Experimental Workflow:
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Figure 3: Workflow for the synthesis of TRC-19.
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Detailed Methodology:

e A mixture of 5-(4-(3-bromophenyl)piperazin-1-yl)pyrimidine-2,4-diamine (1.0 eq),
phenylboronic acid (1.5 eq), and potassium carbonate (3.0 eq) in 1,4-dioxane and water (4:1,
vIV) is prepared.

e [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)CI2) (0.1 eq) is added
to the mixture.

e The reaction is heated to 80 °C and stirred for 12 hours.
 After cooling to room temperature, the reaction mixture is filtered.
e The filtrate is concentrated under reduced pressure.

e The residue is purified by preparative reverse-phase high-performance liquid
chromatography (HPLC) to yield TRC-19.

Data Presentation

Table 1: Reagents and Conditions for the Synthesis of the Key Intermediate

Reagent/Parameter Molar Ratio/Value
5-bromopyrimidine-2,4-diamine 1.0eq
1-(3-bromophenyl)piperazine l.leq

XPhos Pd G3 0.05 eq

Sodium tert-butoxide 2.0eq

Solvent Toluene/1,4-Dioxane (1:1)
Temperature 100 °C

Reaction Time 16 hours

Table 2: Reagents and Conditions for the Synthesis of TRC-19
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Reagent/Parameter Molar Ratio/Value

5-(4-(3-bromophenyl)piperazin-1-yl)pyrimidine-

2,4-diamine 10eq

Phenylboronic acid 15eq

Pd(dppf)CI2 0.1eq

Potassium carbonate 3.0eq

Solvent 1,4-Dioxane/Water (4:1)
Temperature 80 °C

Reaction Time 12 hours

Table 3: Physicochemical Properties of TRC-19

Property Value

Chemical Formula C20H22N6

Molecular Weight 346.44 g/mol

Exact Mass 346.1906

Appearance Solid powder

Purity >98%
Conclusion

The chemical synthesis of TRC-19 is a robust and reproducible process involving a two-step
sequence of a nucleophilic aromatic substitution followed by a Suzuki-Miyaura cross-coupling.
The protocols and data presented in this guide are intended to provide researchers and drug
development professionals with a comprehensive understanding of the synthesis of this potent
antiparasitic compound. The provided workflows and quantitative data tables offer a clear and
concise reference for laboratory-scale synthesis and further optimization studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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